REACTION_CXSMILES
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[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[C:16](=[O:18])=[O:17]>C1COCC1>[Cl:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=[CH:12][CH:11]=1 |f:0.1|
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Name
|
|
Quantity
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21 mL
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Type
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reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=CC=NC=C1
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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contained within a 250 ml conical flask
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Type
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CUSTOM
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Details
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was quenched with water (30 ml)
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Type
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CUSTOM
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Details
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The volatile organic solvents were removed in vacuo
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Type
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EXTRACTION
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Details
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the remaining aqueous suspension was extracted with diethyl ether (3×100 ml)
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Type
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TEMPERATURE
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Details
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The aqueous phase was cooled to 0° C.
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Type
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ADDITION
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Details
|
the adjusted to pH 4 by the addition of concentrated hydrochloric acid
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Type
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WAIT
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Details
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The resultant precipitate was aged for 30 minutes
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Duration
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30 min
|
Type
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FILTRATION
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Details
|
then collected by filtration
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Type
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WASH
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Details
|
The solid was washed with cold diethyl ether (10 ml)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |